(2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid
Description
(2R,4S)-1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid is a chiral piperidine derivative widely used as a building block in pharmaceutical synthesis. Its structure features:
- A piperidine ring with stereochemistry defined at positions 2R and 4S.
- tert-Butoxycarbonyl (Boc) and methoxycarbonyl groups at the 1- and 2-positions, respectively.
- A carboxylic acid moiety at the 4-position.
This compound is critical in drug discovery for its role in modulating pharmacokinetic properties, such as solubility and metabolic stability. Its synthesis typically involves Boc protection of the piperidine nitrogen and esterification steps, as seen in analogous protocols .
Properties
IUPAC Name |
(2R,4S)-2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-5-8(10(15)16)7-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZOZPSOJLQFGC-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups or to reduce the piperidine ring.
Substitution: The tert-butoxycarbonyl and methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl and methoxycarbonyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The piperidine ring provides a rigid scaffold that can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues are compared below based on ring type, substituents, and functional groups:
Notes:
- Core structure differences : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) alter steric and electronic properties. Piperidines generally exhibit lower ring strain and higher conformational flexibility.
- Substituent effects: Electron-withdrawing groups (e.g., CF₃ in ) increase acidity of the carboxylic acid and reduce nucleophilicity of the ring. Aromatic substituents (e.g., phenyl in ) enhance lipophilicity, impacting membrane permeability in drug candidates. Ester vs. acid: The methoxycarbonyl group in the target compound is hydrolytically labile compared to stable aryl ethers (e.g., phenoxy in ).
Physicochemical Properties
Biological Activity
(2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid is a piperidine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may influence its pharmacological properties. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 245.27 g/mol. Its structure includes a piperidine ring, which is crucial for its biological activity. The tert-butoxycarbonyl (Boc) group and methoxycarbonyl (MeO) substituents enhance its lipophilicity and stability, making it a suitable candidate for various biological applications.
1. Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. A study focusing on similar structures found that certain piperidine derivatives showed significant inhibition against various bacterial strains, suggesting that (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid may possess comparable activity.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid | TBD | TBD |
2. Anticancer Activity
Piperidine derivatives have also been explored for their anticancer properties. A study demonstrated that compounds containing piperidine rings could induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.
Case Study:
In vitro studies on a related piperidine compound showed a dose-dependent increase in apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM.
3. Neuroprotective Effects
The neuroprotective potential of piperidine derivatives has been investigated, particularly in the context of neurodegenerative diseases. Compounds similar to (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid have demonstrated the ability to inhibit neuroinflammation and promote neuronal survival.
Research Findings:
A study reported that a related compound reduced the production of pro-inflammatory cytokines in microglial cells, suggesting potential therapeutic applications in conditions such as Alzheimer's disease.
The biological activities of (2R,4S)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell proliferation and survival.
- Receptor Modulation: It may interact with neurotransmitter receptors or other cellular targets influencing neuronal activity and inflammation.
- Apoptosis Induction: Through the activation of apoptotic pathways, this compound could selectively induce cell death in malignant cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
